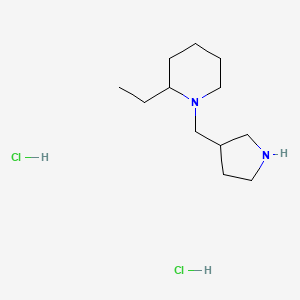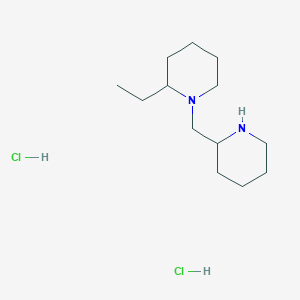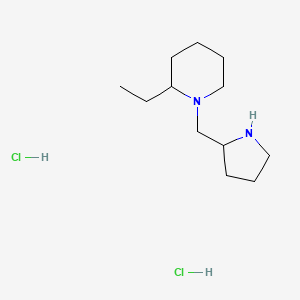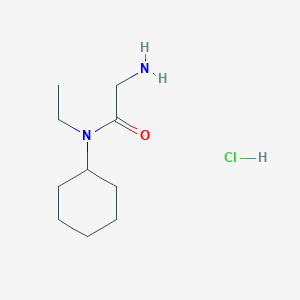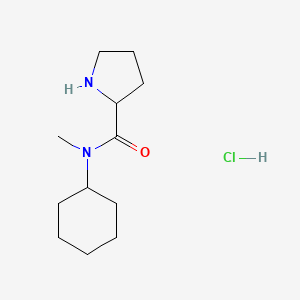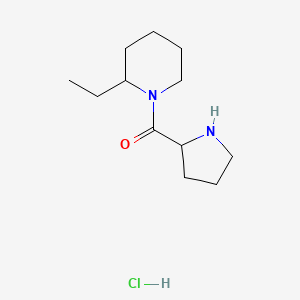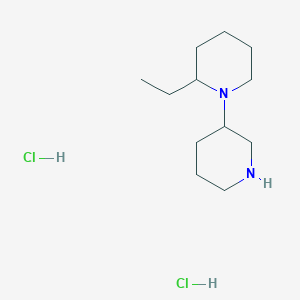
3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride
説明
“3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride” is a chemical compound. Its empirical formula is C10H22N2 and its molecular weight is 170.30 . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学的研究の応用
Anticancer Potential
- Propanamide Derivatives Bearing 4-Piperidinyl-1,3,4-Oxadiazole : A study synthesized a range of propanamide derivatives containing the 4-piperidinyl-1,3,4-oxadiazole, which exhibited promising anticancer activity. The findings suggest that these compounds, including derivatives of piperidine, could serve as potential anticancer agents, warranting further in vivo studies for therapeutic applications (Rehman et al., 2018).
Antibacterial Properties
- N-Substituted Acetamide Derivatives with Azinane and 1,3,4-Oxadiazole : Research involving the synthesis of acetamide derivatives that bear azinane and 1,3,4-oxadiazole heterocyclic cores, related to piperidine compounds, demonstrated moderate antibacterial properties, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives for Anti-Acetylcholinesterase Activity : A study focused on synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase (anti-AChE) activity. These derivatives, including 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, were identified as potent inhibitors of acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Alzheimer's Disease Treatment
- Heterocyclic 3-Piperidinyl-1,3,4-Oxadiazole Derivatives : Synthesizing new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showed potential as drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Enzyme Inhibitory Activity
- Hydrazone Derivatives of Ethyl Isonipecotate : This study synthesized hydrazone derivatives of ethyl isonipecotate to investigate their antibacterial and α-glucosidase inhibitory activities, indicating their potential in the treatment of type-2 diabetes and bacterial infections (Munir et al., 2017).
特性
IUPAC Name |
2-ethyl-1-piperidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-11-6-3-4-9-14(11)12-7-5-8-13-10-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSBQBGTIBOARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



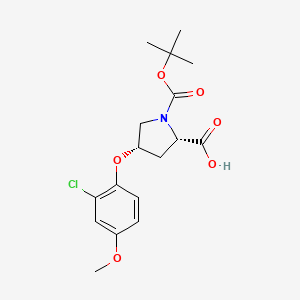
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
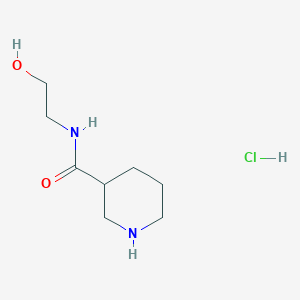
![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
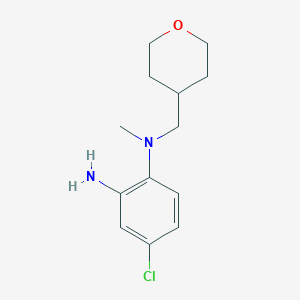
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
